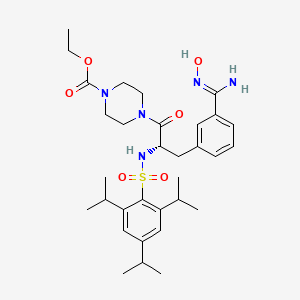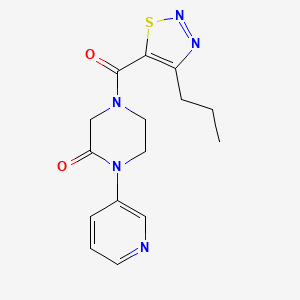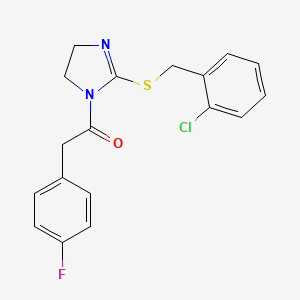
Upamostat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es befindet sich in der Entwicklung als potenzielles Behandlungsmittel für Bauchspeicheldrüsenkrebs und wirkt, um die Metastasierung von Tumoren zu hemmen . Upamostat ist ein oral verfügbarer niedermolekularer Serinprotease-Inhibitor, der ein hochpotenter Inhibitor von Trypsin 1, Trypsin 2, Trypsin 3 (PRSS1/2/3) und dem Urokinase-Typ-Plasminogenaktivator (uPA) ist .
Wirkmechanismus
Target of Action
Upamostat, also known as Mesupron, is a potent inhibitor of serine proteases . Its primary targets are trypsin 1, trypsin 2, trypsin 3 (PRSS1/2/3), and the urokinase-type plasminogen activator (uPA) . These enzymes are involved in various physiological processes, including cell migration, invasion, and tissue remodeling .
Mode of Action
This compound interacts with its targets by inhibiting their proteolytic activity. This inhibition prevents the conversion of plasminogen to plasmin, a crucial step in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis .
Biochemical Pathways
The inhibition of uPA by this compound affects the plasminogen activation system, a biochemical pathway that plays a significant role in tumor invasion and metastasis . By inhibiting the activity of uPA, this compound disrupts this pathway, thereby reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant sites .
Pharmacokinetics
This compound is an orally bioavailable prodrug of WX-UK1 . It demonstrates good bioavailability, sustained tissue levels, and high concentrations of the active moiety, WX-UK1, in stool, potentially important for the treatment of gastrointestinal diseases .
Result of Action
The inhibition of serine proteases by this compound results in a decrease in tumor cell migration, invasion, and tissue remodeling . In preclinical studies, this compound has shown to cause tumor regression in mice . The combination of this compound and other drugs has shown greater regression compared to either this compound or the other drug alone .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In a study, the combination of this compound and Opaganib, another drug, showed greater tumor regression compared to either drug alone . .
Biochemische Analyse
Biochemical Properties
Upamostat was originally developed as an inhibitor of the serine protease urokinase (uPA) with a Ki 1 uM . It is a potent and specific inhibitor of five human serine proteases (trypsin-3, trypsin-2, trypsin-1 and matriptase-1 and trypsin-6), with Ki’s down to the low nanomolar range, 19 nM for trypsin-3 . Several of these serine proteases are known to be associated with cancer progression and metastasis .
Cellular Effects
In vitro studies have demonstrated the activity of this compound against SARS-CoV-2 . Entry of vesicular stomatitis virus (VSV) transfected with SARS-CoV-2 S-protein in Calu-3 cells, which express TMPRSS2, was inhibited by this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of specific serine proteases . This inhibition can affect various cellular processes, including those associated with disease progression and metastasis .
Metabolic Pathways
This compound is involved in the inhibition of serine proteases, which play crucial roles in various metabolic pathways
Vorbereitungsmethoden
Upamostat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Amidoxim (Hydroxyamidin)-Prodrugs der pharmakologisch aktiven Form WX-UK1 beinhalten . Die Syntheseroute beinhaltet typischerweise die Reaktion von Ethyl-4-[(2S)-3-[3-[(E)-N'-Hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazin-1-carboxylat mit verschiedenen Reagenzien unter kontrollierten Bedingungen . Industrielle Produktionsverfahren für this compound beinhalten großtechnische Synthese- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Upamostat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um ihren aktiven Metaboliten WX-UK1 zu bilden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Amidoximgruppe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen den aktiven Metaboliten WX-UK1 und andere verwandte Verbindungen .
Wissenschaftliche Forschungsanwendungen
Upamostat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird als potenzielle Behandlung für Bauchspeicheldrüsenkrebs, COVID-19 und andere Krankheiten untersucht
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Serinproteasen, insbesondere des Urokinase-Typ-Plasminogenaktivators (uPA), hemmt . Diese Hemmung verhindert die Spaltung des viralen Spike-Proteins und blockiert so die Anlagerung und Aufnahme des Virus . This compound hemmt auch andere Serinproteasen, wie Trypsin 1, Trypsin 2 und Trypsin 3, die an der Entstehung und Metastasierung von Krebs beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Upamostat ist einzigartig in seiner Fähigkeit, mehrere Serinproteasen mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:
Im Vergleich zu diesen Verbindungen bietet this compound eine breitere Bandbreite an Hemmung und potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASEDVYRABWCV-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)/C(=N/O)/N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)
![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)
![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2806263.png)
amine](/img/structure/B2806265.png)
![N-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2806267.png)

